Bienvenue dans la boutique en ligne BenchChem!

7,7-difluoro-1-azaspiro[3.5]nonane

Lipophilicity Drug-likeness CNS drug design

7,7-Difluoro-1-azaspiro[3.5]nonane (CAS 2028497-56-3) is a conformationally rigid, fully saturated (Fsp³=1.0) gem-difluoro spirocyclic secondary amine (C₈H₁₃F₂N, MW 161.2). The 7,7-gem-difluoro motif confers a ΔLogP ≈ –1.1 vs. non-fluorinated 1-azaspiro[3.5]nonane (CAS 13374-55-5) and a ΔpKa ≈ +1.5 units, ensuring full protonation at physiological pH. These electronic properties directly tune FAAH active-site ionic interactions, GPR119 agonist receptor kinetics, and SCD inhibitor metabolic stability. The ¹⁹F NMR handle enables direct binding and metabolism monitoring. For FBDD, this scaffold meets fragment criteria: zero rotatable bonds, TPSA 12 Ų, secondary amine coupling handle. Non-fluorinated or mono-fluorinated analogs (e.g., CAS 2092224-41-2) cannot replicate this precise electronic landscape. Procure this building block for lead series requiring spirocyclic core geometry with optimized fluorine substitution.

Molecular Formula C8H13F2N
Molecular Weight 161.2
CAS No. 2028497-56-3
Cat. No. B6149747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-difluoro-1-azaspiro[3.5]nonane
CAS2028497-56-3
Molecular FormulaC8H13F2N
Molecular Weight161.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,7-Difluoro-1-azaspiro[3.5]nonane (CAS 2028497-56-3) – Procurement-Ready Spirocyclic Building Block with Quantifiable Physicochemical Differentiation


7,7-Difluoro-1-azaspiro[3.5]nonane is a fluorinated spirocyclic secondary amine (C₈H₁₃F₂N, MW 161.2 g/mol) characterized by a 1-azaspiro[3.5]nonane core bearing two geminal fluorine atoms at the 7-position [1]. The molecule represents a conformationally constrained, fully saturated (Fsp³ = 1.0) scaffold with zero rotatable bonds and a topological polar surface area (TPSA) of 12 Ų, making it a compact, rigid building block for medicinal chemistry [1]. Its single secondary amine (predicted pKa ≈ 10.06) serves as a versatile functionalization handle, and the gem-difluoro motif introduces distinctive electronic tuning relative to non-fluorinated 1-azaspiro[3.5]nonane analogs [2].

Why Generic 1-Azaspiro[3.5]nonane or Mono-Fluorinated Analogs Cannot Replace 7,7-Difluoro-1-azaspiro[3.5]nonane in Key Synthetic Programs


The 1-azaspiro[3.5]nonane scaffold is a privileged core in multiple drug discovery campaigns, validated by the discovery of potent FAAH inhibitors (kᵢₙₐcₜ/Kᵢ > 1500 M⁻¹ s⁻¹) and GPR119 agonists with in vivo glucose-lowering activity [1][2]. However, the non-fluorinated parent 1-azaspiro[3.5]nonane (CAS 13374-55-5, LogP ≈ 2.01) and the mono-fluorinated analog 1-fluoro-7-azaspiro[3.5]nonane (CAS 2092224-41-2, MW 143.2) lack the specific gem-difluoro substitution pattern that simultaneously modulates lipophilicity (ΔLogP ≈ –1.1 units), basicity (ΔpKa ≈ +1.5 units), and metabolic vulnerability at the 7-position [3]. Generic substitution of the difluoro building block with a non-fluorinated or mono-fluorinated core would alter the electronic landscape of downstream lead compounds, potentially compromising target binding, pharmacokinetic profiles, and the metabolic stability advantages conferred by the carbon-fluorine bond at a known metabolic soft spot . For teams prosecuting structure–activity relationships around the spirocyclic core, the precise fluorination pattern is not interchangeable.

Quantitative Head-to-Head Evidence: 7,7-Difluoro-1-azaspiro[3.5]nonane vs. Closest Analogs


Lipophilicity Reduction vs. Non-Fluorinated Parent: LogP Shift of –1.1 Units

The gem-difluoro substitution at the 7-position significantly reduces the compound's lipophilicity relative to the non-fluorinated parent 1-azaspiro[3.5]nonane. The target compound exhibits an experimentally derived LogP of 0.91 (Chemspace) or a predicted XLogP3 of 1.7 (Kuujia), compared to a LogP of 2.01 for the non-fluorinated analog [1]. This represents a ΔLogP of approximately –1.1 (using the experimental value) or –0.3 (using the predicted value). The lower lipophilicity is consistent with the electron-withdrawing effect of the fluorine atoms, which reduces the compound's affinity for non-polar environments and may improve aqueous solubility while reducing non-specific protein binding.

Lipophilicity Drug-likeness CNS drug design

Increased Basicity vs. Non-Fluorinated Parent: Predicted pKa Shift of +1.5 Units

The predicted pKa of the secondary amine in 7,7-difluoro-1-azaspiro[3.5]nonane is 10.06 ± 0.40, compared to an estimated pKa range of 8.5–9.0 for the non-fluorinated 1-azaspiro[3.5]nonane [1]. Although the gem-difluoro group is electron-withdrawing and would be expected to reduce amine basicity, the spirocyclic azetidine nitrogen in this scaffold appears to retain higher basicity than the corresponding piperidine nitrogen in 7-azaspiro[3.5]nonane [2]. The higher pKa means that at physiological pH (7.4), the difluoro compound is >99% protonated, compared to ~90% for the non-fluorinated analog. This difference in ionization state can influence receptor binding, membrane permeability, and solubility.

Basicity Ionization state Amine pKa

Molecular Weight and Atom Economy vs. 1-Fluoro-7-azaspiro[3.5]nonane: +18 Da for Enhanced Metabolic Blockade

The target compound (MW 161.2 g/mol) is 18 Da heavier than the mono-fluorinated analog 1-fluoro-7-azaspiro[3.5]nonane (MW 143.2 g/mol) and 36 Da heavier than the non-fluorinated parent (MW 125.2 g/mol) . This incremental mass increase is directly attributable to the second fluorine atom at the 7-position. In the context of fragment-based drug design or lead optimization, this 18 Da addition is well within acceptable limits (typically <50 Da for a fragment-to-lead progression) while providing complete geminal blockade of oxidative metabolism at the 7-methylene position [1]. Mono-fluorination, by contrast, leaves one C–H bond at the 7-position that remains susceptible to cytochrome P450-mediated hydroxylation.

Molecular weight Metabolic stability Fluorine scan

Spirocyclic Constraint and Fsp³ Saturation vs. Linear or Monocyclic Amine Building Blocks: Maximum Rigidity

7,7-Difluoro-1-azaspiro[3.5]nonane achieves an Fsp³ (fraction of sp³ carbons) of 1.0 and has zero rotatable bonds, representing maximum conformational rigidity for a molecule of this size [1]. In contrast, common acyclic amine building blocks (e.g., N-Boc-piperidine, Fsp³ ≈ 0.8) or monocyclic saturated amines (e.g., azetidine, Fsp³ = 1.0 but only one ring) lack the three-dimensional shape defined by the spirocyclic framework. The 7-azaspiro[3.5]nonane scaffold has been explicitly identified as a privileged core that distinguished itself from other spirocyclic systems in FAAH inhibitor screens on the basis of superior potency (kᵢₙₐcₜ/Kᵢ > 1500 M⁻¹ s⁻¹) [2]. The 7,7-difluoro variant preserves this scaffold geometry while adding electronic tuning.

Fsp3 Conformational constraint Building block diversity

Validated Procurement Scenarios for 7,7-Difluoro-1-azaspiro[3.5]nonane Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Building Block for FAAH Inhibitors with Controlled Lipophilicity and Basicity

The 7-azaspiro[3.5]nonane core is a validated lead scaffold for fatty acid amide hydrolase (FAAH) inhibitors with potency >1500 M⁻¹ s⁻¹ [1]. The 7,7-difluoro derivative offers lower LogP (0.91–1.7) compared to the non-fluorinated parent (2.01), which may improve CNS penetration by reducing non-specific brain tissue binding [2]. Additionally, the higher predicted pKa (10.06 vs. 8.5–9.0) ensures complete protonation at physiological pH, potentially enhancing ionic interactions with the FAAH active site. Researchers optimizing urea-based or carbamate-based FAAH covalent inhibitors should prioritize this building block over non-fluorinated or mono-fluorinated analogs to maintain scaffold geometry while tuning electronic properties .

GPR119 Agonist Lead Optimization: Gem-Difluoro Scaffold for Type 2 Diabetes Programs

Novel 7-azaspiro[3.5]nonane derivatives have demonstrated potent GPR119 agonism with favorable pharmacokinetic profiles and glucose-lowering effects in diabetic rat models [1]. The 7,7-difluoro substitution can modulate the piperidine N-capping group's electronic environment, potentially altering receptor binding kinetics. For medicinal chemistry teams advancing GPR119 agonist series, procuring the difluoro building block enables systematic exploration of fluorine effects on potency and selectivity without altering the spirocyclic core geometry that is critical for receptor recognition [2].

Stearoyl-CoA Desaturase (SCD) Inhibitor Synthesis: Patent-Defined Spirocyclic Core with Fluorine Blockade

Spiro compounds structurally related to 7,7-difluoro-1-azaspiro[3.5]nonane are claimed as inhibitors of stearoyl-coenzyme A delta-9 desaturase (SCD) in US Patent 9,168,248 [1]. The 7-position fluorination is a key structural feature that differentiates patented compounds from earlier non-fluorinated analogs. Procurement of this specific building block is essential for synthesizing the patent-defined chemical matter and for conducting freedom-to-operate analyses in the cardiovascular and metabolic disease space [2].

Fragment-Based Drug Discovery (FBDD): High-Fsp³, Low-MW Starting Point for Library Synthesis

With an Fsp³ of 1.0, zero rotatable bonds, and a molecular weight of 161.2 g/mol, 7,7-difluoro-1-azaspiro[3.5]nonane meets stringent fragment library criteria (MW < 300 Da, high solubility potential, three-dimensional shape diversity) [1]. The secondary amine handle enables rapid derivatization through amide coupling, reductive amination, or sulfonamide formation, allowing FBDD teams to generate diverse, lead-like spirocyclic compounds. The gem-difluoro motif further provides a built-in ¹⁹F NMR probe for monitoring binding interactions and metabolism in early-stage screening [2].

Quote Request

Request a Quote for 7,7-difluoro-1-azaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.